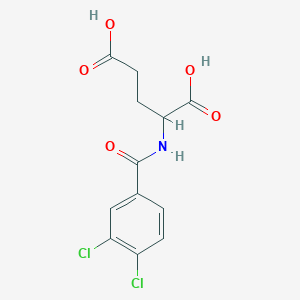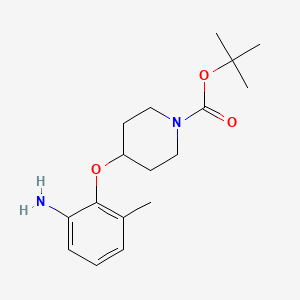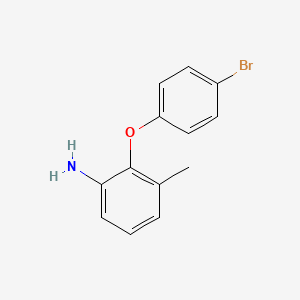![molecular formula C44H44P2 B14767253 (1R)-Dicyclohexyl(2'-(diphenylphosphino)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B14767253.png)
(1R)-Dicyclohexyl(2'-(diphenylphosphino)-[1,1'-binaphthalen]-2-yl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-Dicyclohexyl(2’-(diphenylphosphino)-[1,1’-binaphthalen]-2-yl)phosphine is a chiral diphosphine ligand widely used in asymmetric synthesis. This compound is known for its high enantioselectivity and reactivity in various organic reactions. It consists of a pair of 2-diphenylphosphino naphthyl groups linked at the 1 and 1’ positions, creating a C2-symmetric framework with axial chirality due to restricted rotation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Dicyclohexyl(2’-(diphenylphosphino)-[1,1’-binaphthalen]-2-yl)phosphine typically involves the preparation of the ditriflate of 1,1’-bi-2-naphthol, followed by a reaction with diphenylphosphine. The process begins with the reaction of ®-(+)-1,1’-bi-2-naphthol with triflic anhydride in the presence of pyridine and methylene chloride at low temperatures. The resulting ditriflate is then reacted with diphenylphosphine in the presence of a nickel catalyst and dimethylformamide at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of temperature, pressure, and reagent concentrations to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-Dicyclohexyl(2’-(diphenylphosphino)-[1,1’-binaphthalen]-2-yl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions, where one of the phosphine groups is replaced by another ligand.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halides and bases under controlled conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Applications De Recherche Scientifique
(1R)-Dicyclohexyl(2’-(diphenylphosphino)-[1,1’-binaphthalen]-2-yl)phosphine is extensively used in scientific research, particularly in the field of asymmetric catalysis. Its applications include:
Biology: Employed in the synthesis of chiral molecules that are important in biological systems.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of (1R)-Dicyclohexyl(2’-(diphenylphosphino)-[1,1’-binaphthalen]-2-yl)phosphine involves its role as a chiral ligand in catalytic processes. The compound coordinates with transition metals to form complexes that facilitate enantioselective transformations. The axial chirality of the ligand induces asymmetry in the catalytic environment, leading to the preferential formation of one enantiomer over the other. This selectivity is crucial in the synthesis of chiral molecules with high enantiomeric excess .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A widely used chiral diphosphine ligand with similar applications in asymmetric catalysis.
®-1-[(SP)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine: Another chiral diphosphine ligand used in asymmetric hydrogenation and other catalytic reactions.
Uniqueness
(1R)-Dicyclohexyl(2’-(diphenylphosphino)-[1,1’-binaphthalen]-2-yl)phosphine is unique due to its specific axial chirality and the presence of both dicyclohexyl and diphenylphosphino groups. This combination provides a distinct steric and electronic environment that enhances its performance in certain catalytic reactions compared to other similar ligands.
Propriétés
Formule moléculaire |
C44H44P2 |
|---|---|
Poids moléculaire |
634.8 g/mol |
Nom IUPAC |
dicyclohexyl-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C44H44P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-2,5-8,13-22,27-32,37-38H,3-4,9-12,23-26H2 |
Clé InChI |
KPDBBGWGOOUYEW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



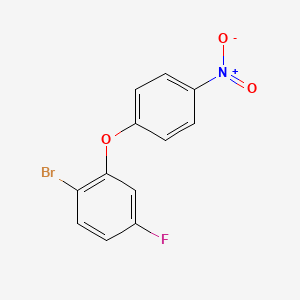

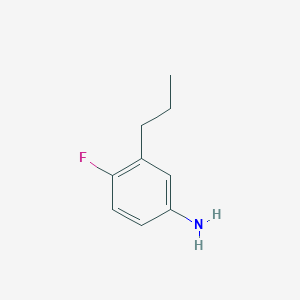
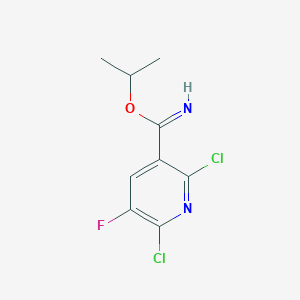
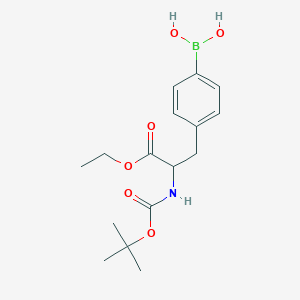
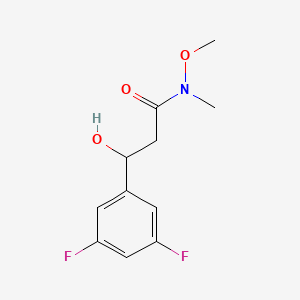

![1,2,3,3-Tetramethylbenzo[e]indol-3-ium;iodide](/img/structure/B14767224.png)
![(S)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14767239.png)

